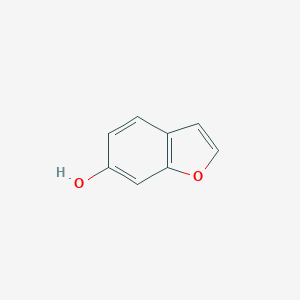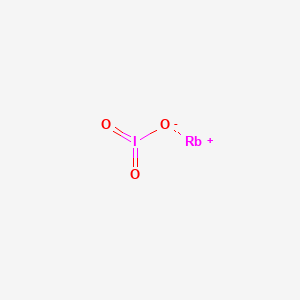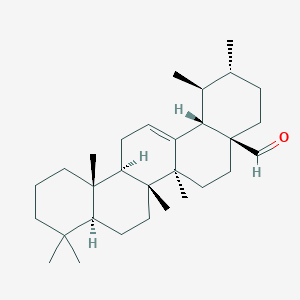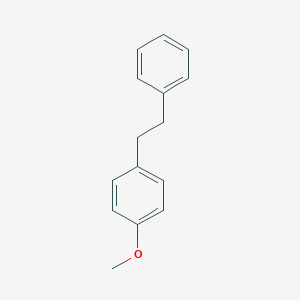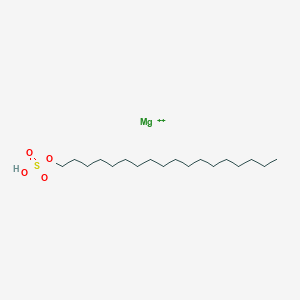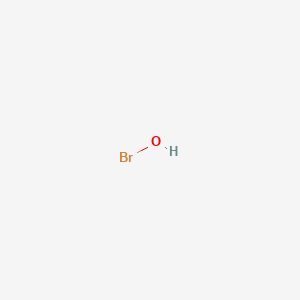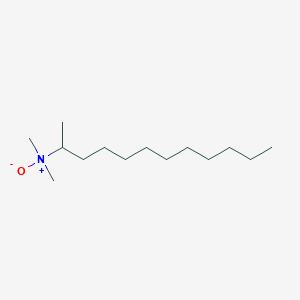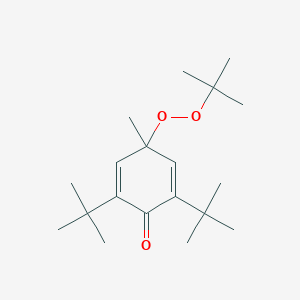
2,6-Di-tert-butyl-4-methyl-4-tert-butylperoxy-2,5-cyclohexadienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-methyl-4-tert-butylperoxy-2,5-cyclohexadienone, commonly known as DTBP, is a chemical compound that has been extensively used in scientific research. It is a peroxide compound that has a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.
Mechanism of Action
DTBP is a peroxide compound that can undergo homolytic cleavage to generate free radicals. The free radicals can initiate polymerization reactions by abstracting hydrogen atoms from the monomer molecules. DTBP can also react with other free radicals to form stable products, which can act as crosslinking agents in the synthesis of polymeric materials.
Biochemical and Physiological Effects:
DTBP has not been extensively studied for its biochemical and physiological effects. However, it has been reported to induce oxidative stress in cells by generating reactive oxygen species. DTBP can also cause DNA damage and cell death in certain cell types.
Advantages and Limitations for Lab Experiments
DTBP is a stable and easy-to-handle peroxide compound that can be stored for a long time without decomposition. It has a high radical yield and can initiate polymerization reactions at low concentrations. However, DTBP is sensitive to heat and light, which can cause its decomposition. It also has a short half-life in aqueous solutions, which limits its use in certain applications.
Future Directions
DTBP has a wide range of potential applications in various fields, including biochemistry, pharmacology, and materials science. Future research can focus on the development of novel synthesis methods for DTBP that can improve its yield and stability. In addition, the biochemical and physiological effects of DTBP need to be further studied to understand its potential toxicity and health risks. DTBP can also be used as a reagent for the determination of antioxidants in food and biological samples. Future research can focus on the development of more sensitive and specific methods for the detection of antioxidants using DTBP.
Synthesis Methods
DTBP can be synthesized by the reaction of 2,5-cyclohexadienone with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out at low temperature and under an inert atmosphere to prevent the decomposition of the peroxide compound. The yield of DTBP can be improved by using a higher concentration of tert-butyl hydroperoxide and a longer reaction time.
Scientific Research Applications
DTBP has been widely used as a radical initiator in polymerization reactions. It can initiate the polymerization of various monomers, including styrene, acrylates, and methacrylates. DTBP is also used as a crosslinking agent in the synthesis of polymeric materials. In addition, DTBP has been used as a reagent for the determination of antioxidants in food and biological samples.
properties
CAS RN |
13154-57-9 |
|---|---|
Product Name |
2,6-Di-tert-butyl-4-methyl-4-tert-butylperoxy-2,5-cyclohexadienone |
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-tert-butylperoxy-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H32O3/c1-16(2,3)13-11-19(10,22-21-18(7,8)9)12-14(15(13)20)17(4,5)6/h11-12H,1-10H3 |
InChI Key |
ZWNSJLOCNGQCRD-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)OOC(C)(C)C |
Canonical SMILES |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)OOC(C)(C)C |
Other CAS RN |
13154-57-9 |
synonyms |
2,6-DI-TERT-BUTYL-4-METHYL-4-TERT-BUTYLPEROXY-2,5-CYCLOHEXADIENONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



